Cas no 2649061-57-2 (1-ethyl-4-(1-isocyanatoethyl)cyclohexane)

1-ethyl-4-(1-isocyanatoethyl)cyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-4-(1-isocyanatoethyl)cyclohexane
- EN300-1810277
- 2649061-57-2
-
- Inchi: 1S/C11H19NO/c1-3-10-4-6-11(7-5-10)9(2)12-8-13/h9-11H,3-7H2,1-2H3
- InChI Key: KJCWUMZYTPDAOA-UHFFFAOYSA-N
- SMILES: O=C=NC(C)C1CCC(CC)CC1
Computed Properties
- Exact Mass: 181.146664230g/mol
- Monoisotopic Mass: 181.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.4Ų
- XLogP3: 4.6
1-ethyl-4-(1-isocyanatoethyl)cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1810277-10.0g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1810277-5.0g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1810277-0.05g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1810277-0.25g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1810277-5g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1810277-0.1g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1810277-1.0g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1810277-2.5g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1810277-0.5g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1810277-10g |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane |
2649061-57-2 | 10g |
$4360.0 | 2023-09-19 |
1-ethyl-4-(1-isocyanatoethyl)cyclohexane Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on 1-ethyl-4-(1-isocyanatoethyl)cyclohexane
Research Brief on 1-ethyl-4-(1-isocyanatoethyl)cyclohexane (CAS: 2649061-57-2) in Chemical Biology and Pharmaceutical Applications
The compound 1-ethyl-4-(1-isocyanatoethyl)cyclohexane (CAS: 2649061-57-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development. The isocyanate functional group in this molecule makes it a versatile intermediate for the synthesis of ureas, carbamates, and other pharmacologically active derivatives, which are critical in medicinal chemistry.
Recent studies have highlighted the role of 1-ethyl-4-(1-isocyanatoethyl)cyclohexane in the development of novel small-molecule inhibitors targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of covalent inhibitors for serine hydrolases, a class of enzymes implicated in inflammatory and neurodegenerative diseases. The compound's cyclohexane backbone provides structural rigidity, enhancing binding affinity and selectivity, while the isocyanate moiety enables irreversible binding to target proteins, a feature leveraged in targeted drug design.
In addition to its therapeutic potential, 1-ethyl-4-(1-isocyanatoethyl)cyclohexane has been investigated for its applications in chemical biology tools. A 2024 preprint on bioRxiv detailed its use in activity-based protein profiling (ABPP), where it served as a reactive probe to label and identify active-site residues in proteomes. This approach has provided insights into enzyme function and off-target effects of drugs, underscoring the compound's value in mechanistic studies and drug safety evaluations. The study also noted its stability under physiological conditions, a key advantage for in vivo applications.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 1-ethyl-4-(1-isocyanatoethyl)cyclohexane. Researchers have reported variability in bioavailability and metabolic stability, as discussed in a recent review in Drug Discovery Today (2024). Computational modeling and structure-activity relationship (SAR) studies are ongoing to address these limitations, with promising results in modifying the ethyl and isocyanate substituents to improve drug-like characteristics. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical candidates.
In conclusion, 1-ethyl-4-(1-isocyanatoethyl)cyclohexane (CAS: 2649061-57-2) represents a promising scaffold in medicinal chemistry, with demonstrated utility in inhibitor design and chemical proteomics. Future research should focus on refining its derivatives for enhanced efficacy and safety, as well as exploring broader applications in targeted therapy and diagnostic tools. The compound's versatility and the growing body of research underscore its potential to contribute significantly to the next generation of bioactive molecules.
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